N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperazine ring substituted with a tosyl group and a cyclopropane carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that anti-tubercular agents typically work by inhibiting the growth of mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Biochemical Pathways
Anti-tubercular agents generally interfere with the biochemical pathways of mycobacterium tuberculosis, disrupting its metabolism and inhibiting its growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride typically involves multiple stepsThe reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar piperazine-based structures and are studied for their anti-tubercular activity.
Cariprazine: A piperazine derivative used as an atypical antipsychotic agent.
Uniqueness
N-(2-(4-tosylpiperazin-1-yl)ethyl)cyclopropanecarboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, while the cyclopropane carboxamide moiety contributes to its unique pharmacological profile.
Properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S.ClH/c1-14-2-6-16(7-3-14)24(22,23)20-12-10-19(11-13-20)9-8-18-17(21)15-4-5-15;/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,18,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKMCCSDUGOBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3CC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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